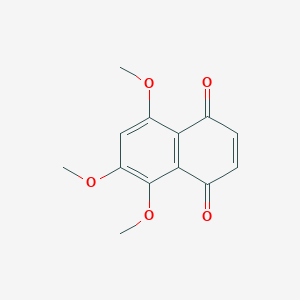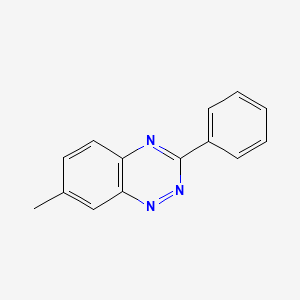
7-Methyl-3-phenyl-1,2,4-benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-3-phenyl-1,2,4-benzotriazine is a heterocyclic compound belonging to the benzotriazine family. These compounds are known for their aromatic, fused nitrogen-containing ring structures, which exhibit diverse biological activities and interesting chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-phenyl-1,2,4-benzotriazine can be achieved through various methods. One common approach involves the intramolecular cyclization of N-(2-aminoaryl)hydrazides . This method typically starts with the synthesis of aryl hydrazide, followed by the reduction of the nitro group using tin in acetic acid, and subsequent intramolecular heterocyclization to yield 1,4-dihydrobenzotriazines as intermediates .
Another synthetic pathway involves the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand . Further in situ oxidation in the presence of copper (I) ions and oxygen leads to azo compounds, which are then treated with trifluoroacetic acid to obtain 1,2,4-benzotriazines in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions and purification processes to ensure high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-3-phenyl-1,2,4-benzotriazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or other strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like tin in acetic acid.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield benzotriazine N-oxides, while reduction reactions can produce deoxy-compounds .
Applications De Recherche Scientifique
7-Methyl-3-phenyl-1,2,4-benzotriazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 7-Methyl-3-phenyl-1,2,4-benzotriazine involves its interaction with molecular targets and pathways in biological systems. The compound’s aromatic, fused nitrogen-containing ring structure allows it to form stable radicals and engage in various non-covalent interactions, such as π-π stacking and hydrogen bonding . These interactions enable the compound to bind with enzymes and receptors, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Amino-1,2,4-benzotriazine
- 3-Aryl-1,2,4-benzotriazine
- 3-Aroyl-1,2,4-benzotriazine
- 1,2,4-Benzotriazine-3-thione
- 3-(1-Iminoalkyl)-1,2,4-benzotriazine
- 3-Spiro-1,2,4-benzotriazine
Uniqueness
7-Methyl-3-phenyl-1,2,4-benzotriazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
81817-14-3 |
|---|---|
Formule moléculaire |
C14H11N3 |
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
7-methyl-3-phenyl-1,2,4-benzotriazine |
InChI |
InChI=1S/C14H11N3/c1-10-7-8-12-13(9-10)16-17-14(15-12)11-5-3-2-4-6-11/h2-9H,1H3 |
Clé InChI |
GMMMAGKMKRQNOU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



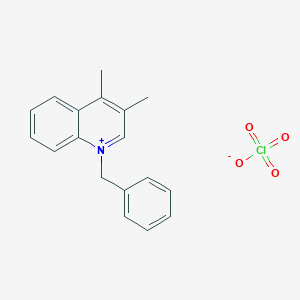
![1-Methyl-3-(phenylsulfanyl)benzo[F]quinoline](/img/structure/B14416149.png)
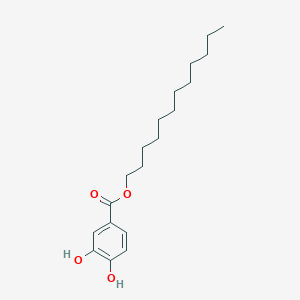
![7-Methyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14416158.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)
![Ethyl {[(benzyloxy)carbonyl]imino}acetate](/img/structure/B14416171.png)
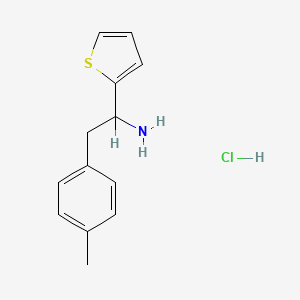
![2,6-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-thiazol-5-yl]benzamide](/img/structure/B14416176.png)
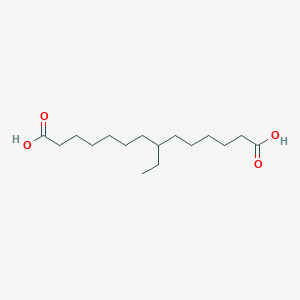
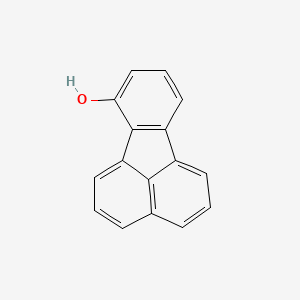

![N-2-Thiabicyclo[2.2.2]octan-3-ylidenehydroxylamine](/img/structure/B14416191.png)
